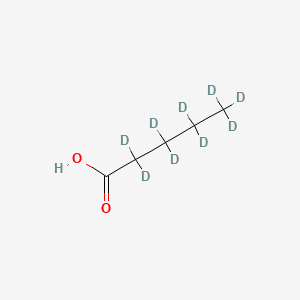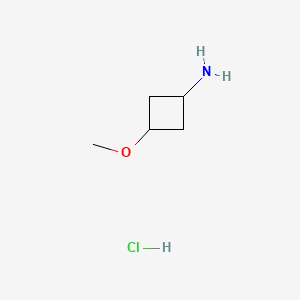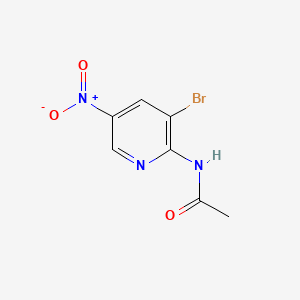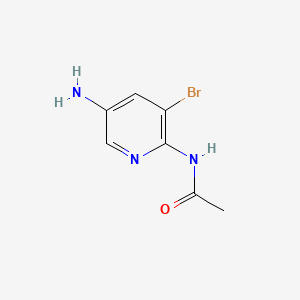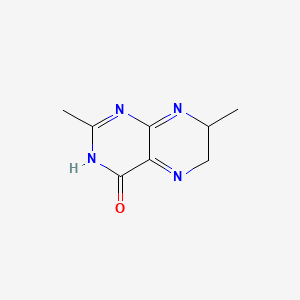
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pteridine family, which is a class of heterocyclic compounds that contain a pyrimidine ring fused with an imidazole ring.
Applications De Recherche Scientifique
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one has several potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where it can be used as a fluorescent probe to study the structure and function of proteins. This compound has a high quantum yield and can be easily incorporated into proteins without affecting their activity. It can also be used as a photoaffinity label to identify protein-protein interactions.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is not fully understood. However, it is known to bind to specific sites on proteins and alter their conformation. This can lead to changes in the activity of the protein and its interaction with other proteins.
Biochemical and Physiological Effects
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of nucleotides. It can also induce oxidative stress and apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one in lab experiments is its high quantum yield, which makes it an excellent fluorescent probe. It can also be easily incorporated into proteins without affecting their activity. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.
Orientations Futures
There are several future directions for research on 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one. One of the most promising areas of research is in the development of new fluorescent probes and photoaffinity labels based on this compound. Another area of research is in the development of new drugs that target specific proteins and enzymes using 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one as a scaffold. Finally, this compound has potential applications in the field of nanotechnology, where it can be used to develop new materials with unique properties.
Conclusion
In conclusion, 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a promising compound with several potential applications in scientific research. Its high quantum yield and ability to be incorporated into proteins make it an excellent fluorescent probe and photoaffinity label. Its ability to inhibit certain enzymes and induce oxidative stress and apoptosis in cancer cells make it a promising candidate for the development of new drugs. Finally, its potential applications in nanotechnology make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one involves the condensation of 2,4,5-triaminopyrimidine with 2,3,4,5-tetramethylpyrazine-1,4-dione. This reaction is carried out in the presence of a suitable catalyst under controlled conditions. The yield of the product can be improved by optimizing the reaction parameters such as temperature, pH, and reaction time.
Propriétés
IUPAC Name |
2,7-dimethyl-6,7-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h4H,3H2,1-2H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXBYSFGHNGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C2C(=O)NC(=NC2=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668067 |
Source


|
| Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
CAS RN |
124613-05-4 |
Source


|
| Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


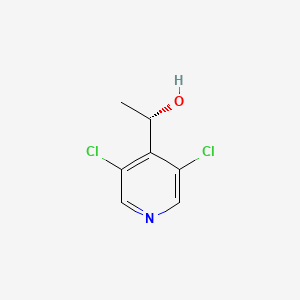
![Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B571625.png)
